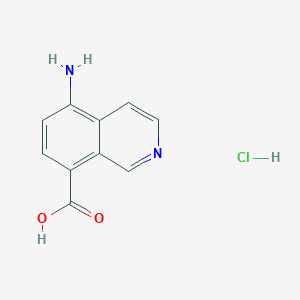

5-Aminoisoquinoline-8-carboxylic acid;hydrochloride

Description

5-Aminoisoquinoline-8-carboxylic acid hydrochloride is a heterocyclic organic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a carboxylic acid group at position 8, with a hydrochloride salt formation. Its molecular formula is C₁₀H₉ClN₂O₂, and molecular weight is 188.18 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which are often explored for antiviral, antibacterial, and enzyme-inhibitory properties.

Properties

IUPAC Name |

5-aminoisoquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-5H,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWHAANCCAOKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoquinoline-8-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline, which is a benzopyridine composed of a benzene ring fused to a pyridine ring.

Nitration: Isoquinoline undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Carboxylation: The aminoisoquinoline is then carboxylated to introduce the carboxylic acid group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 5-Aminoisoquinoline-8-carboxylic acid;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Aminoisoquinoline-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

- Building Block : It serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it useful in synthetic pathways.

Biology

- Antimicrobial Properties : Research indicates that 5-aminoisoquinoline-8-carboxylic acid; hydrochloride exhibits antimicrobial activity against resistant bacterial strains, demonstrating effective inhibition of growth in multi-drug resistant bacteria.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer models, while sparing normal cells .

Medicine

- Drug Development : The compound is being investigated for its potential therapeutic applications in drug discovery, particularly as a scaffold for new drugs targeting various diseases .

- Therapeutic Uses : It has shown promise in treating conditions such as hereditary angioedema by inhibiting plasma kallikrein activity, which is linked to inflammatory responses .

Case Study 1: Cancer Treatment

- Objective : To evaluate the anticancer effects of 5-aminoisoquinoline-8-carboxylic acid; hydrochloride in breast cancer models.

- Methodology : In vitro assays were conducted to assess cell viability and apoptosis.

- Results : The compound demonstrated significant apoptosis induction in breast cancer cells with minimal cytotoxicity to normal cells, indicating its potential as an anticancer agent.

Case Study 2: Infection Control

- Objective : To assess the antimicrobial efficacy of the compound against resistant bacterial strains.

- Methodology : Various resistant strains were exposed to different concentrations of the compound.

- Results : Effective inhibition of growth was observed in multi-drug resistant strains, supporting its use as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Aminoisoquinoline-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional group similarities with 5-Aminoisoquinoline-8-carboxylic acid hydrochloride:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Differences |

|---|---|---|---|---|

| 5-Aminoisoquinoline-8-carboxylic acid hydrochloride | 887591-08-4 | C₁₀H₉ClN₂O₂ | Amino (C5), Carboxylic acid (C8), HCl | Reference compound |

| Isoquinoline-8-carboxylic acid | Not provided | C₁₀H₇NO₂ | Carboxylic acid (C8) | Lacks amino group at C5 and HCl salt |

| 8-Hydroxyquinoline hydrochloride | 16862-11-6 | C₉H₈ClNO | Hydroxyl (C8), HCl | Replaces carboxylic acid with hydroxyl |

| 5-Chloro-8-methoxyquinoline-3-carboxylic acid | 682352-75-6 | C₁₂H₁₀ClNO₄ | Chloro (C5), Methoxy (C8), Carboxylic acid | Substitutions at C3 and C8; no amino group |

Structural Insights :

- The hydrochloride salt improves solubility in polar solvents, a feature shared with other hydrochlorides (e.g., 8-hydroxyquinoline hydrochloride) .

Physicochemical Properties

| Property | 5-Aminoisoquinoline-8-carboxylic acid HCl | 8-Hydroxyquinoline HCl | Isoquinoline-8-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 188.18 g/mol | 181.62 g/mol | 173.17 g/mol |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Topological Polar Surface Area (TPSA) | 76.2 Ų | 33.1 Ų | 50.1 Ų |

| LogP (XLogP3) | 0.9 | 1.2 (estimated) | 1.5 (estimated) |

Pharmacological and Industrial Relevance

- Enzyme Interactions : The carboxylic acid group may mimic substrates of metalloenzymes, similar to Jatrorrhizine hydrochloride and Berberine hydrochloride , which modulate metabolic pathways .

Biological Activity

5-Aminoisoquinoline-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific kinases involved in various signaling pathways. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : Approximately 224.64 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Solubility : Soluble in water due to its hydrochloride salt form

The compound features both an amino group and a carboxylic acid group attached to an isoquinoline structure, which enhances its reactivity and potential as a building block in drug development.

5-Aminoisoquinoline-8-carboxylic acid hydrochloride primarily functions as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cellular signaling and regulation. Inhibition of these enzymes can disrupt abnormal signaling pathways associated with diseases such as cancer.

Target Kinases

Research indicates that derivatives of this compound can inhibit hematopoietic kinase 1 (HK1), which is implicated in cancer cell proliferation and survival. This suggests potential applications in cancer therapy.

Biological Activities

The biological activities of 5-aminoisoquinoline-8-carboxylic acid hydrochloride include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been shown to suppress inflammation in various cellular models, indicating its potential use in treating inflammatory diseases .

- Cytotoxicity : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

-

Kinase Inhibition Studies :

- A study demonstrated that 5-aminoisoquinoline derivatives effectively inhibited specific kinases with IC₅₀ values ranging from 20–50 µM, indicating moderate potency against these targets.

- Anti-inflammatory Activity :

- Cytotoxicity Assessment :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Aminoisoquinoline-8-carboxylic Acid HCl | Heterocyclic | Contains amino and carboxylic groups |

| 3-Aminoisoquinoline-8-carboxylic Acid HCl | Heterocyclic | Similar structure but different functional groups |

| 8-Hydroxyquinoline | Heterocyclic | Known for chelation properties |

The unique combination of functional groups in 5-aminoisoquinoline-8-carboxylic acid hydrochloride enhances its reactivity compared to other isoquinoline derivatives, making it a versatile scaffold for drug development.

Q & A

Q. What are the recommended synthesis methods for 5-Aminoisoquinoline-8-carboxylic acid hydrochloride?

The synthesis typically involves reducing nitro precursors (e.g., nitroquinoline derivatives) using reducing agents like iron filings in acidic conditions. Post-reduction, vacuum distillation is recommended for purification to avoid decomposition observed during recrystallization from solvents like ligroin or water . Hydrochloride salt formation can be achieved by reacting the free base with hydrochloric acid under controlled conditions.

Q. How should researchers handle and store 5-Aminoisoquinoline-8-carboxylic acid hydrochloride to ensure stability?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture, heat (>60°C), and incompatible materials (e.g., strong oxidizers). Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to mitigate skin/eye irritation risks (classified under GHS Category 2/2A) .

Q. What analytical techniques are recommended for initial characterization of this compound?

- Structural analysis : Use FT-IR and NMR spectroscopy to confirm functional groups (e.g., amino, carboxylic acid) and aromatic proton environments. Compare observed peaks with reference spectra for isoquinoline derivatives .

- Purity assessment : Employ HPLC with a C18 column and a mobile phase of methanol-phosphate buffer (e.g., 30:70 v/v) at 207 nm UV detection, validated for linearity (R² ≥ 0.999) and recovery rates (98–102%) .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point) be resolved?

Discrepancies in reported melting points may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess decomposition profiles. Reproduce synthesis and purification steps under strictly controlled conditions (e.g., inert atmosphere, solvent grade) to isolate pure batches for comparison .

Q. What strategies optimize reaction yields in synthesizing derivatives of this compound?

- Catalyst selection : Explore green catalysts like thiamine hydrochloride, which enhances multicomponent reactions in aqueous media while reducing side products .

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions, balancing solubility and reaction kinetics.

- Microwave-assisted synthesis : Reduce reaction times and improve yields for thermally driven reactions (e.g., cyclization) .

Q. How does the hydrochloride salt form influence the compound’s reactivity in organic synthesis?

The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol), facilitating reactions like amide coupling or metal complexation. However, residual HCl may protonate nucleophilic sites, requiring neutralization with mild bases (e.g., NaHCO₃) before further functionalization. Compare reactivity with free-base analogs to assess salt-specific effects .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or isomeric forms?

- X-ray crystallography : Determine crystal structure to confirm regiochemistry of substituents on the isoquinoline core.

- High-resolution mass spectrometry (HR-MS) : Assign molecular formulas and distinguish isomers via exact mass measurements.

- Variable-temperature NMR : Monitor dynamic tautomerism (e.g., keto-enol equilibria) by analyzing chemical shift changes at elevated temperatures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles?

Disparities in acute toxicity data (e.g., LD₅₀ values) may stem from differences in administration routes or test models. Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity and compare with in vivo rodent studies. Cross-reference hazard classifications from multiple SDS sources and prioritize data from peer-reviewed toxicology studies .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting point | 279°C (decomposition observed) | |

| Solubility | Soluble in DMSO, methanol; insoluble in hexane | |

| Stability | Stable under inert atmosphere; hygroscopic |

Table 2: Recommended Analytical Parameters for HPLC

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm) | |

| Mobile phase | 0.03 M KH₂PO₄:MeOH (70:30) | |

| Flow rate | 1.0 mL/min | |

| Detection wavelength | 207 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.